molecular formula C16H15BrO2 B12579399 (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol CAS No. 539851-47-3

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol

Cat. No.: B12579399
CAS No.: 539851-47-3
M. Wt: 319.19 g/mol
InChI Key: XHSHGEFDZILCJI-MRXNPFEDSA-N
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Description

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkyne formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. Its diol groups and triple bonds make it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups may be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triple bonds may also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: can be compared with other brominated diols and tetraynes, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and multiple triple bonds makes it particularly versatile for synthetic and research purposes.

Properties

CAS No.

539851-47-3

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol

InChI

InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m1/s1

InChI Key

XHSHGEFDZILCJI-MRXNPFEDSA-N

Isomeric SMILES

C(CCC#CC#C[C@H](CO)O)CC#CC#CC=CBr

Canonical SMILES

C(CCC#CC#CC(CO)O)CC#CC#CC=CBr

Origin of Product

United States

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